![molecular formula C21H35N5O2 B2525766 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-03-5](/img/no-structure.png)
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, commonly known as DMHPD, is a chemical compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential therapeutic applications in the field of medicine. DMHPD is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), which is responsible for the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects.
Mécanisme D'action
DMHPD acts as a potent inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which is responsible for the hydrolysis of cAMP and cGMP. Inhibition of this compound leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects. DMHPD has been shown to selectively inhibit 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione5 and 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione9, which are predominantly expressed in the brain and vascular smooth muscle, respectively.
Biochemical and Physiological Effects:
DMHPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which can lead to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. DMHPD has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMHPD has several advantages for lab experiments. It is a potent and selective inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which makes it a valuable tool for studying the role of this compound in various biological processes. DMHPD is also relatively stable and can be easily synthesized in large quantities. However, DMHPD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. DMHPD also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of DMHPD. One potential application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMHPD has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another potential application is in the treatment of cardiovascular diseases such as hypertension and heart failure. DMHPD has been shown to have vasodilatory and anti-thrombotic effects, and further studies are needed to determine its potential clinical value in these conditions. Finally, DMHPD may have potential applications in the field of oncology. Its anti-tumor effects make it a promising candidate for the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of DMHPD involves the reaction of 1,3-dimethyluric acid with 7-bromohexan-1-ol in the presence of an appropriate base, followed by the reaction with 3,5-dimethylpiperidin-1-ylmethyl chloride. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
DMHPD has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, anti-platelet, and anti-thrombotic effects. DMHPD has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
851942-03-5 |
|---|---|
Formule moléculaire |
C21H35N5O2 |
Poids moléculaire |
389.544 |
Nom IUPAC |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-6-7-8-9-10-26-17(14-25-12-15(2)11-16(3)13-25)22-19-18(26)20(27)24(5)21(28)23(19)4/h15-16H,6-14H2,1-5H3 |
Clé InChI |
PHAFAJDUHAYVBT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



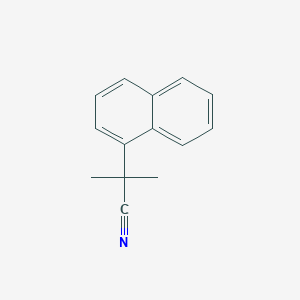


![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)
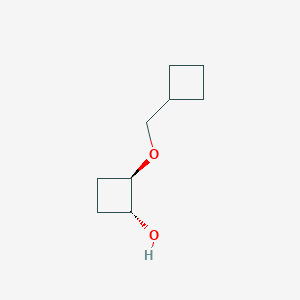
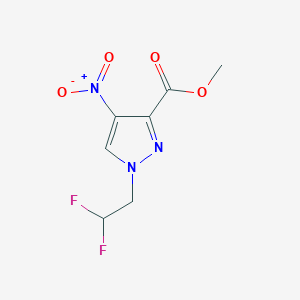
![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)
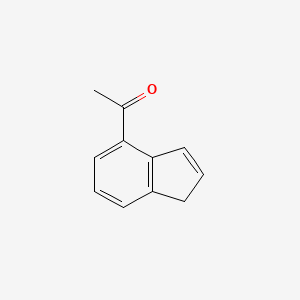
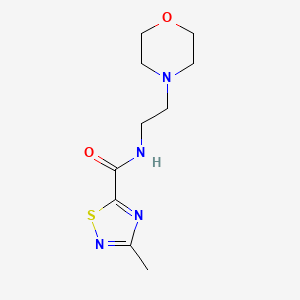
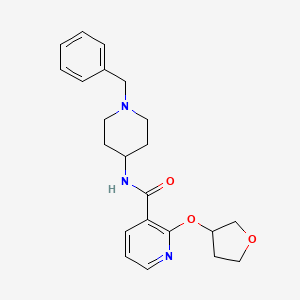
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)